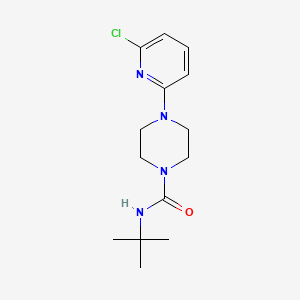

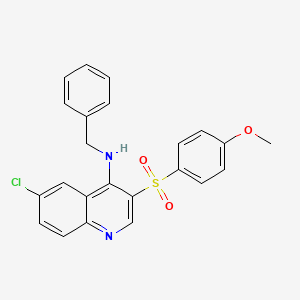

![molecular formula C12H22N2O3 B2952977 Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate CAS No. 2243508-68-9](/img/structure/B2952977.png)

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by its IUPAC name, tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate .

Molecular Structure Analysis

The molecular structure of Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate is characterized by a spirocyclic structure, which includes a seven-membered ring containing an oxygen atom and a nitrogen atom . The molecular weight of this compound is 242.32 .Aplicaciones Científicas De Investigación

Synthesis and Derivatization

Synthesis Routes

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate and related compounds are synthesized through efficient and scalable routes, contributing to novel compounds that access chemical spaces complementary to piperidine ring systems. These synthetic pathways enable selective derivatization on azetidine and cyclobutane rings, offering a versatile entry into diverse chemical structures (Meyers et al., 2009).

Reagent Development

New reagents have been developed for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines, such as tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD). These reagents facilitate the preparation of N-Boc-amino acids and their esters, enhancing synthetic efficiency and purity without racemization (Rao et al., 2017).

Biological Activity Studies

Anti-coronavirus Activity

Derivatives of spirocyclic compounds, including those related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate, have been synthesized and evaluated for their activity against human coronaviruses and influenza viruses. Certain derivatives demonstrated inhibition of coronavirus replication, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).

Conformational and Structural Analysis

Crystal Structure Analysis

The crystal structures of compounds related to tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate have been reported, providing insights into their molecular symmetry and conformation. For example, the structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and chair conformation, offering a foundation for further structural and conformational studies (Dong et al., 1999).

Advanced Synthetic Applications

Cascade Reactions

Photoredox-catalyzed cascade reactions involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate have established new pathways for assembling a range of 3-aminochromones under mild conditions. This demonstrates the utility of tert-butyl carbamate derivatives in complex synthetic sequences, expanding their applications in organic synthesis (Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(13-7-9)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTAOVRUTRYISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCOC2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

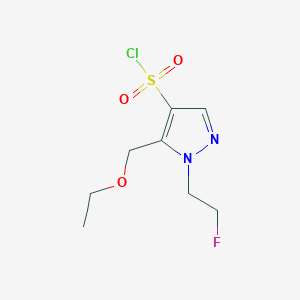

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

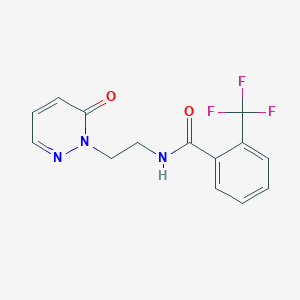

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

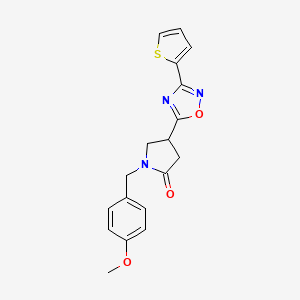

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)

![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)

![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2952916.png)

![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)